
Dde-Lys(Fmoc)-OH
Descripción general
Descripción
It is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and selective deprotection properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dde-Lys(Fmoc)-OH typically involves the protection of lysine with the Dde group, followed by the introduction of the Fmoc group. The Fmoc group can be removed by treatment with piperidine in dimethylformamide (DMF), enabling chain extension on the lysine side chain. Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dde-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed using piperidine in DMF, and the ivDde group is removed using hydrazine in DMF.
Substitution Reactions: The ε-lysine amino group can be selectively modified after the removal of the ivDde group.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the Fmoc group.
Hydrazine in DMF: Used for the removal of the ivDde group.
Major Products Formed
The major products formed from these reactions are the deprotected lysine derivatives, which can then be further extended or modified in peptide synthesis.
Aplicaciones Científicas De Investigación
Key Applications
-
Peptide Synthesis
- Dde-Lys(Fmoc)-OH is extensively utilized as a building block in SPPS, allowing for the synthesis of peptides with specific modifications. The ivDde group protects the ε-amino group of lysine, while the Fmoc group protects the α-amino group, enabling controlled synthesis.
-
Drug Development
- This compound is instrumental in developing peptide-based drugs and vaccines. Its ability to facilitate the incorporation of bioactive peptides makes it valuable in therapeutic applications.
-
Bioconjugation
- This compound is used for conjugating peptides to other molecules, such as proteins and antibodies. This application is critical in creating targeted therapies and diagnostics.
-
Protein Engineering
- The compound allows for the modification of proteins to study their structure and function. By enabling site-specific modifications, researchers can investigate protein interactions and dynamics.
Biochemical Properties
The biochemical properties of this compound significantly influence its applications:
- Deprotection Mechanism : The ivDde group can be removed using 2% hydrazine in DMF, allowing selective modification of the ε-lysine amino group. The Fmoc group is removed with piperidine in DMF.
- Stability : The compound exhibits stability under standard storage conditions (2-8°C), making it suitable for long-term use in laboratory settings.
Fluorescent Peptides
A study demonstrated the incorporation of this compound into a peptide designed for fluorescence imaging. The ivDde group was selectively removed to attach fluorescent labels, enhancing visualization capabilities in cellular studies .
Therapeutic Peptides
Research has shown that peptides synthesized using this compound exhibit improved stability and efficacy when targeting specific receptors involved in metabolic pathways, such as GLP-1R agonists for insulin regulation .
Mecanismo De Acción
The mechanism of action of Dde-Lys(Fmoc)-OH involves the selective deprotection of the ε-lysine amino group. The ivDde group is stable to piperidine/DMF and trifluoroacetic acid (TFA) but is easily removed by hydrazine/DMF solution. This selective deprotection allows for the modification of the lysine side chain without affecting other amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Dde-Lys(Fmoc)-OH is unique due to its stability and selective deprotection properties. The ivDde group is considerably more stable to piperidine than the Dde group, making it less prone to migration from protected to unprotected lysine side-chains. This stability and selectivity make it a valuable tool in peptide synthesis.
Actividad Biológica
Dde-Lys(Fmoc)-OH, a derivative of lysine, is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl) protecting group and an Fmoc (9-fluorenylmethoxycarbonyl) group, which provide orthogonality and stability during synthetic procedures. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Overview of this compound
This compound serves as a key building block in peptide synthesis due to its ability to protect the amino group while allowing for selective modifications. The Dde group can be removed under mild conditions, typically using hydrazine, which is advantageous for synthesizing complex peptides without compromising their integrity .
The biological activity of this compound is primarily linked to its role in facilitating the synthesis of biologically active peptides. These peptides often exhibit various pharmacological properties, including:
- Antimicrobial Activity : Peptides synthesized with this compound have shown effectiveness against certain bacterial strains.
- Neuroprotective Effects : Compounds derived from this amino acid have been investigated for their potential neuroprotective properties, particularly in models of neurodegenerative diseases .
Case Studies
- Neurotensin Analogues : Research demonstrated that polyamine-modified peptides containing this compound exhibited high affinity and agonist potency for neurotensin receptors. These analogues showed significantly improved analgesic effects in animal models compared to their unmodified counterparts .
- Cyclic Peptide Synthesis : The use of this compound in the synthesis of cyclic peptides has been reported to enhance biological stability and activity. For instance, cyclic peptides synthesized using this compound displayed better pharmacokinetic profiles and increased resistance to enzymatic degradation .
Data Table: Comparison of Biological Activities
Peptide Type | Activity | Reference |
---|---|---|
Neurotensin Analogue | High affinity for receptors | |
Cyclic Peptides | Enhanced stability and activity | |
Antimicrobial Peptides | Effective against bacteria |
Synthesis Techniques
The Fmoc/Dde strategy has become a standard approach in peptide synthesis due to its efficiency and versatility. The removal of the Fmoc group can be achieved using piperidine, allowing subsequent reactions without affecting the Dde protection. This orthogonality is crucial for synthesizing complex peptides with multiple modifications .
Propiedades
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGADLBSAXYSSH-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679793 | |
Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156648-40-7 | |
Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Lysine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Dde-Lys(Fmoc)-OH used specifically in the synthesis of Suo Malu peptide?
A1: Suo Malu peptide likely contains multiple lysine residues. This compound allows for the selective introduction and protection of lysine residues during solid-phase peptide synthesis.
Q2: What are the advantages of using this compound in combination with microwave-assisted synthesis in this specific process?
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.